
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.2546 g/mol . This compound is characterized by its unique structure, which includes a methano bridge and a tetrahydro configuration. It is also known by its CAS Registry Number 5821-57-8 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- can be synthesized through a Diels-Alder reaction involving 1,4-naphthoquinone and cyclopentadiene . The reaction typically requires reflux conditions for approximately 12 hours, followed by cooling and concentration via rotary evaporation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Diels-Alder reaction remains a fundamental approach for its synthesis, potentially scalable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds.
Aplicaciones Científicas De Investigación
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular pathways and biochemical processes. Its effects are mediated through the formation of reactive oxygen species (ROS) and the modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione: Similar in structure but may have different substituents.
1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione: Contains a methyl group at the 4a position.
1,4,4a,9a-Tetrahydro-1,4-methanoanthraquinone: Another closely related compound with slight structural variations.
Uniqueness
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- is unique due to its specific methano bridge and tetrahydro configuration, which confer distinct chemical and physical properties
Propiedades
Número CAS |
5821-57-8 |
|---|---|
Fórmula molecular |
C15H12O2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
tetracyclo[10.2.1.02,11.04,9]pentadeca-2(11),4,6,8-tetraene-3,10-dione |
InChI |
InChI=1S/C15H12O2/c16-14-10-3-1-2-4-11(10)15(17)13-9-6-5-8(7-9)12(13)14/h1-4,8-9H,5-7H2 |
Clave InChI |
IVURNAYIUXKZSY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3=C2C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)

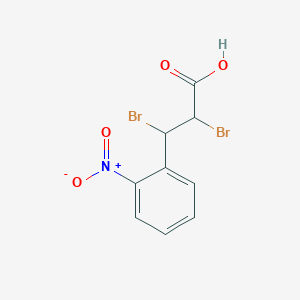
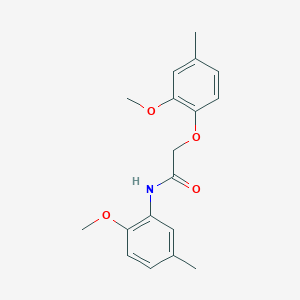
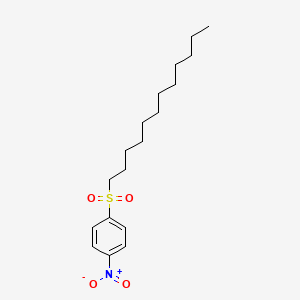

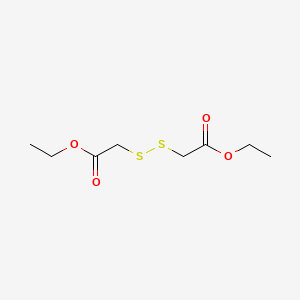
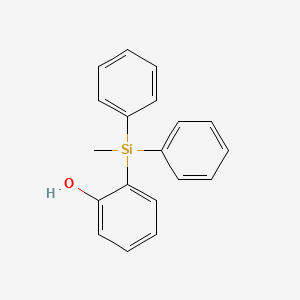

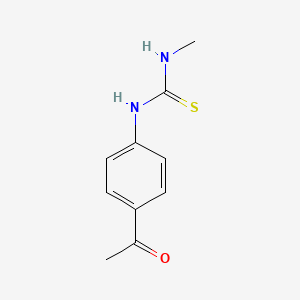


![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)
![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)
